Hydroxy Celecoxib-d4
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Overview
Description
Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 inhibitor used primarily as a nonsteroidal anti-inflammatory drug. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolism of Celecoxib and its metabolites in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Celecoxib-d4 involves several steps starting from deuterium-labeled 4-acetamidobenzenesulfonyl. The key steps include:
- Amination
- Hydrolysis
- Diazotization
- Reduction
- Cyclization
After these steps, bromination and hydrolysis reactions are performed to obtain this compound. The final product is further oxidized using tetrabutylammonium permanganate to afford Celecoxib carboxylic acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves batch and flow synthesis methods to ensure high yield and purity. The use of continuous flow synthesis has been shown to significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents like tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Bromination and hydrolysis reactions to introduce deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Tetrabutylammonium permanganate
Reducing Agents: Various reducing agents used during the synthesis steps
Solvents: Methanol, hexane, and other organic solvents
Major Products:
Celecoxib Carboxylic Acid: The major product formed from the oxidation of this compound.
Scientific Research Applications
Hydroxy Celecoxib-d4 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the metabolism and distribution of Celecoxib and its metabolites in biological systems.
Drug Metabolism Research: To study the metabolic pathways and identify the metabolites of Celecoxib.
Biological Studies: To investigate the biological effects and mechanisms of action of Celecoxib and its metabolites.
Industrial Applications: Used in the development of new formulations and drug delivery systems
Mechanism of Action
The mechanism of action of Hydroxy Celecoxib-d4 is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems .
Comparison with Similar Compounds
Celecoxib: The parent compound with similar anti-inflammatory properties.
Etoricoxib: Another selective cyclooxygenase-2 inhibitor with a different chemical structure.
Lumiracoxib: A selective cyclooxygenase-2 inhibitor with a different pharmacokinetic profile.
Uniqueness: Hydroxy Celecoxib-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the metabolic pathways and helps in the development of safer and more effective drug formulations .
Properties
CAS No. |
1276524-56-1 |
---|---|
Molecular Formula |
C17H14F3N3O3S |
Molecular Weight |
401.397 |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
InChI Key |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Synonyms |
4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide; _x000B_ |
Origin of Product |
United States |
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